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Compound of Interest

Compound Name: 4-Phenylpentanoic acid

Cat. No.: B1265419

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
phenylpentanoic acid, a valuable intermediate in the synthesis of various organic compounds.
This document is intended for researchers, scientists, and professionals in drug development
who require a thorough understanding of the structural characterization of this molecule
through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

Introduction: The Imperative of Spectroscopic
Characterization

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a
molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-
destructive means to elucidate the intricate architecture of organic compounds. Each technique
offers a unique window into the molecular structure: NMR spectroscopy reveals the carbon-
hydrogen framework, IR spectroscopy identifies the functional groups present, and mass
spectrometry determines the molecular weight and fragmentation patterns. This guide will delve
into the interpretation of these spectra for 4-phenylpentanoic acid, providing not just the data,
but the scientific rationale behind the observed signals.

Molecular Structure and Logic of Analysis

The logical approach to elucidating the structure of 4-phenylpentanoic acid through
spectroscopy involves a synergistic interpretation of data from NMR, IR, and MS. The
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molecular formula, C11H1402, provides the foundational atomic composition.[1] The subsequent
spectroscopic analysis will systematically piece together the connectivity and chemical
environment of these atoms.

Caption: Molecular Structure of 4-Phenylpentanoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information
about the chemical environment, connectivity, and stereochemistry of hydrogen (*H NMR) and
carbon (*3C NMR) atoms within a molecule.

'H NMR Spectroscopy: Unraveling the Proton
Environment

The *H NMR spectrum of 4-phenylpentanoic acid is characterized by distinct signals
corresponding to the aromatic protons, the aliphatic chain protons, and the acidic proton of the
carboxylic acid. The chemical shifts (8) are influenced by the electron density around the
protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-
donating groups an upfield shift (lower ppm).

Table 1: *H NMR Spectroscopic Data for 4-Phenylpentanoic Acid

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
11.5-125 Singlet (broad) 1H -COOH
7.10-7.35 Multiplet 5H Aromatic (CeHs)
2.70 - 2.90 Multiplet 1H -CH(Ph)-
2.30-2.45 Triplet 2H -CH2-COOH
1.70-1.90 Multiplet 2H -CH2-CH2-
1.20-1.30 Doublet 3H -CHs

Interpretation of the tH NMR Spectrum:
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The broad singlet observed at a significantly downfield region (11.5 - 12.5 ppm) is a classic
signature of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and
chemical exchange.

The multiplet in the aromatic region (7.10 - 7.35 ppm) integrating to five protons is indicative of
a monosubstituted benzene ring. The complex splitting pattern arises from the coupling
between the ortho, meta, and para protons.

The aliphatic region reveals the structure of the pentanoic acid chain. The methine proton
adjacent to the phenyl group (-CH(Ph)-) appears as a multiplet around 2.70 - 2.90 ppm,
deshielded by the aromatic ring. The methylene group alpha to the carbonyl group (-CHz-
COOH) resonates as a triplet at approximately 2.30 - 2.45 ppm due to coupling with the
adjacent methylene group. The other methylene group in the chain (-CH2-CH3-) gives rise to a
multiplet in the 1.70 - 1.90 ppm range. Finally, the methyl group (-CHs) appears as a doublet
around 1.20 - 1.30 ppm, confirming its attachment to the chiral center.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled 3C NMR spectrum provides a count of the unique carbon environments
in the molecule. The chemical shifts are indicative of the hybridization and the nature of the
attached atoms.

Table 2: 13C NMR Spectroscopic Data for 4-Phenylpentanoic Acid
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Chemical Shift (6, ppm) Assighment

~179 C=0 (Carboxylic Acid)
~145 Aromatic C (quaternary)
~128.5 Aromatic CH

~126.5 Aromatic CH

~126.0 Aromatic CH

~40 -CH(Ph)-

~35 -CH2-COOH

~30 -CH2-CH2-

~20 -CHs

Interpretation of the 3C NMR Spectrum:

The signal at the lowest field (~179 ppm) is characteristic of a carbonyl carbon in a carboxylic
acid. The aromatic region displays four signals, consistent with a monosubstituted benzene
ring: one quaternary carbon (the point of attachment to the alkyl chain) at ~145 ppm and three
signals for the five CH carbons due to symmetry. The aliphatic carbons appear at higher fields.
The methine carbon attached to the phenyl group (-CH(Ph)-) is found around 40 ppm. The two
methylene carbons of the chain are observed at approximately 35 ppm and 30 ppm. The
methyl carbon gives a signal at the highest field, around 20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a
molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies
of these vibrations are characteristic of specific bonds.

Table 3: IR Spectroscopic Data for 4-Phenylpentanoic Acid
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
3000-3100 Medium C-H stretch (Aromatic)
2850-2960 Medium C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic Acid)
1600, 1495, 1450 Medium to Weak C=C stretch (Aromatic Ring)
~1240 Strong C-O stretch (Carboxylic Acid)
~930 Medium, Broad O-H bend (Carboxylic Acid)

C-H out-of-plane bend
700, 750 Strong . .
(Monosubstituted Aromatic)

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of 4-phenylpentanoic acid is the very broad
absorption band in the 2500-3300 cm~1 region, which is characteristic of the O-H stretching
vibration of a hydrogen-bonded carboxylic acid. This broadness is due to the presence of
dimers in the solid or neat liquid state. Overlapping this broad band are the sharper C-H
stretching vibrations of the aromatic ring (3000-3100 cm~1) and the aliphatic chain (2850-2960
cm™1).

A strong, sharp absorption at approximately 1710 cm~! confirms the presence of the carbonyl
group (C=0) of the carboxylic acid. The absorptions in the 1450-1600 cm~! range are due to
the C=C stretching vibrations within the aromatic ring. The strong band around 1240 cm~1is
attributed to the C-O stretching vibration of the carboxylic acid. The out-of-plane C-H bending
vibrations for a monosubstituted benzene ring typically appear as two strong bands in the 700-
770 cm~1 region.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the molecular weight of a compound and offers insights into its
structure through the analysis of its fragmentation pattern upon ionization. For 4-
phenylpentanoic acid, with a molecular weight of 178.23 g/mol , the mass spectrum will show

a molecular ion peak (M*) at m/z 178.

Table 4: Mass Spectrometry Data for 4-Phenylpentanoic Acid

m/z Relative Intensity Proposed Fragment
178 Moderate [M]* (Molecular lon)
160 Low [M - H20]*

133 Low [M - COOH]*

118 High [CoH1o]*

105 Very High (Base Peak) [C7Hs0]* or [CsHo]*

91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl cation)

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 178 confirms the molecular weight of 4-phenylpentanoic acid.
The fragmentation pattern is key to confirming the structure. The base peak, which is the most
intense peak in the spectrum, is observed at m/z 105. This fragment can arise from the
cleavage of the bond between the carbon alpha and beta to the phenyl group, leading to the
stable [CsHo]* ion, or from a rearrangement followed by cleavage. Another significant peak at
m/z 91 corresponds to the highly stable tropylium ion, a common fragment for compounds
containing a benzyl group. The peak at m/z 77 is characteristic of the phenyl cation. The
fragment at m/z 118 is likely due to the loss of acetic acid via a McLafferty rearrangement.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway for 4-Phenylpentanoic Acid.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
in this guide. Specific parameters may vary depending on the instrumentation used.

'H and *C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-phenylpentanoic acid in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the proton-decoupled *C NMR spectrum. A larger number of
scans is typically required due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: As 4-phenylpentanoic acid is a low-melting solid or viscous liquid, the
spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or using
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an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record a background spectrum of the empty sample compartment or ATR
crystal. Then, record the sample spectrum over the range of 4000-400 cm~1.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-
MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which plots the relative
abundance of each ion versus its m/z value.

Conclusion

The collective spectroscopic data from *H NMR, 3C NMR, IR, and MS provides a cohesive and
unambiguous structural confirmation of 4-phenylpentanoic acid. The interpretation of each
spectrum, grounded in fundamental principles of spectroscopy, allows for the detailed
assignment of all atoms and functional groups within the molecule. This comprehensive
characterization is essential for ensuring the identity and purity of this compound in research
and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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